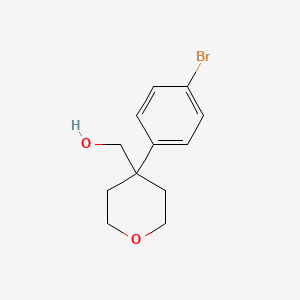

4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol

Description

4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol is a brominated tetrahydro-2H-pyran derivative characterized by a 4-bromophenyl substituent and a hydroxymethyl group at the 4-position of the pyran ring. For instance, the ethyl ester variant, 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid ethyl ester (CAS: 1227160-22-6), is synthesized via esterification reactions and serves as a precursor for further functionalization . The hydroxymethyl group in the methanol derivative likely enhances polarity and hydrogen-bonding capacity compared to its ester counterpart, influencing solubility and reactivity.

Properties

IUPAC Name |

[4-(4-bromophenyl)oxan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRJBNGMZAGNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Ethyl Tetrahydro-2H-pyran-4-carboxylate

A common precursor is ethyl tetrahydro-2H-pyran-4-carboxylate, which can be synthesized or procured as a starting material for further functionalization.

Reduction to Tetrahydro-2H-pyran-4-methanol

- Reagents: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

- Conditions: The reaction is carried out at 0 °C for 1 hour.

- Procedure: Ethyl tetrahydro-2H-pyran-4-carboxylate is added to a stirred solution of LiAlH4 in THF. After completion, ethyl acetate is added dropwise followed by 10% aqueous sodium hydroxide to quench the reaction.

- Outcome: This yields tetrahydro-2H-pyran-4-methanol as a colorless oil with high yield (~96%).

- Characterization: ^1H NMR confirms the structure with characteristic chemical shifts for the methanol and pyran ring protons.

Hydroxymethyl Functionalization at 4-Position

- Approach: The hydroxymethyl group at the 4-position can be introduced by reduction of a corresponding ester or nitrile precursor or by direct substitution using appropriate nucleophiles.

- Alternative: Use of boron tribromide (BBr3) in dichloromethane to demethylate or modify protecting groups to reveal the hydroxyl functionality.

- Purification: Crystallization or column chromatography is used to isolate the pure this compound compound.

Summary Table of Key Preparation Steps

| Step No. | Reaction Stage | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reduction of ethyl tetrahydro-2H-pyran-4-carboxylate to methanol derivative | LiAlH4, THF, 0 °C, 1 h; quench with EtOAc and 10% NaOH | 96 | High yield, clean reduction |

| 2 | Palladium-catalyzed coupling to introduce 4-bromophenyl group | Pd(PPh3)4, KtBuO, EtOH or DMF, 80 °C, overnight | 60–80* | Efficient arylation, requires inert atmosphere |

| 3 | Hydroxymethyl functionalization or deprotection | BBr3, CH2Cl2 or reduction of ester/nitrile | Variable | Final step to obtain target alcohol |

*Yields depend on substrate purity and reaction optimization.

Research Findings and Notes

- The palladium-catalyzed coupling is a critical step for introducing the bromophenyl group, offering regioselectivity and functional group tolerance.

- Reduction with LiAlH4 is a standard and reliable method for converting esters to primary alcohols in this chemical class.

- Protective group strategies and careful control of reaction conditions (temperature, atmosphere) are essential to maximize yield and purity.

- Purification often involves recrystallization from solvents like ethanol or chromatographic techniques to remove palladium residues and by-products.

- The compound's purity and structural integrity are confirmed by ^1H NMR, elemental analysis, and melting point determination, as reported in detailed studies.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-one

Reduction: 4-(4-phenyl)tetrahydro-2H-Pyran-4-methanol

Substitution: 4-(4-aminophenyl)tetrahydro-2H-Pyran-4-methanol

Scientific Research Applications

4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)tetrahydro-2H-Pyran-4-methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Bromophenyl)-3,6-dihydro-2H-pyran (CAS: 223555-87-1)

- Molecular Formula : C₁₁H₁₁BrO

- Molecular Weight : 239.11 g/mol

- Key Differences: Contains a partially unsaturated pyran ring (3,6-dihydro), increasing planar rigidity compared to the fully saturated tetrahydro-2H-pyran backbone. Synthesis involves high-yield (81%) routes via cyclization or coupling reactions .

2-(4-Bromobenzyloxy)tetrahydro-2H-pyran (CAS: 17100-68-4)

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- Key Differences: Features a benzyl ether linkage instead of a hydroxymethyl group. Boiling point: 140–142°C at 3 Torr, indicating lower volatility compared to methanol derivatives due to increased molecular weight .

Bromophenyl-Substituted Heterocycles

4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one

- Molecular Formula : C₁₆H₁₆BrN₃O₃

- Molecular Weight : 378.22 g/mol

- Key Differences: Chromenone core replaces the pyran ring, introducing a fused bicyclic system.

6-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (CAS: 89112-86-7)

- Molecular Formula : C₁₆H₁₁BrO₃

- Molecular Weight : 331.16 g/mol

- Key Differences: Benzopyranone scaffold with a methoxyphenyl group, conferring fluorescence properties. Bromine at the 6-position alters electronic distribution compared to 4-bromophenyl derivatives .

Functionalized Derivatives

4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxaldehyde (CAS: 902836-57-1)

4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

- Molecular Formula : C₁₅H₁₁BrN₃S

- Molecular Weight : 361.24 g/mol

- Key Differences: Triazole-thiol moiety introduces sulfur-based reactivity (e.g., S-alkylation). Synthesized via S-alkylation with 2-bromo-1-phenylethanone, followed by ketone reduction to form secondary alcohols .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield (%) | Key Applications/Reactivity |

|---|---|---|---|---|---|

| 4-(4-Bromophenyl)tetrahydro-2H-Pyran-4-methanol (inferred) | C₁₂H₁₅BrO₂ | 271.15 | Hydroxymethyl, bromophenyl | N/A | Hydrogen-bond donor, pharmaceutical intermediate |

| 4-(4-Bromophenyl)-3,6-dihydro-2H-pyran | C₁₁H₁₁BrO | 239.11 | Unsaturated pyran | 81.0 | Rigid scaffold for catalysis |

| 2-(4-Bromobenzyloxy)tetrahydro-2H-pyran | C₁₂H₁₅BrO₂ | 271.15 | Benzyl ether | N/A | Ether cleavage reactions |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₁BrN₃S | 361.24 | Triazole-thiol | N/A | S-alkylation, heterocyclic chemistry |

Research Findings and Trends

- Synthetic Flexibility : Bromophenyl-substituted pyran derivatives are versatile intermediates. For example, the ethyl ester derivative (CAS: 1227160-22-6) is a precursor for carboxylic acid or alcohol derivatives via hydrolysis or reduction .

- Spectroscopic Signatures: IR spectroscopy reveals key functional groups, such as C=C stretching at 1688 cm⁻¹ in dithiolene analogs and C=O vibrations in chromenones .

Notes

- Data Limitations: Direct experimental data for this compound are sparse; comparisons rely on structural analogs.

- Contradictions : Synthesis yields vary significantly across compounds (e.g., 62% for 4-methyl-4-(phenylethynyl)tetrahydro-2H-pyran vs. 81% for dihydro-2H-pyran ).

- Emerging Analogs : Recent work on boronic acid-functionalized pyran derivatives (e.g., CAS: 1105039-88-0) highlights trends in Suzuki-Miyaura coupling applications .

Biological Activity

4-(4-Bromophenyl)tetrahydro-2H-pyran-4-methanol, with the molecular formula CHBrO, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tetrahydropyran ring, a bromophenyl group, and a hydroxymethyl moiety. These structural components are crucial for its interaction with biological targets. The bromine atom can participate in various chemical reactions, potentially enhancing the compound's reactivity and biological profile.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. The bromophenyl group may engage in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring could form hydrogen bonds with polar amino acids. These interactions can modulate enzyme and receptor activities, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A structure-activity relationship study identified several analogs that improved potency while maintaining favorable physicochemical properties. For instance, one analog demonstrated a minimum inhibitory concentration (MIC) of 6.3 µM against M. tuberculosis, indicating promising antibacterial activity .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research has demonstrated that it induces growth inhibition in various cancer cell lines through mechanisms involving p53 activation. In vitro assays revealed that certain derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds derived from this scaffold exhibited GI values ranging from 0.09 to 3.10 µM in human colorectal HCT116 cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure influence its biological activity. Key findings include:

| Compound | Modification | MIC (µM) | Activity |

|---|---|---|---|

| 4PP-1 | Hydrogen at 4-position | 6.3 | Initial hit |

| 4PP-2 | p-tert-butylphenyl at 4-position | 2.0 | Improved activity |

| 4PP-3 | Cyclohexylmethylene at N-1 position | 6.8 | Similar to initial hit |

| 4PP-17 | Dimethylamino at N-1 position | Detrimental | Loss of activity |

These results emphasize the importance of specific substitutions in enhancing or diminishing biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Properties : A high-throughput screening identified several analogs with potent activity against drug-resistant strains of M. tuberculosis, suggesting a viable pathway for developing new antibacterial agents .

- Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, derivatives of this compound showed varying degrees of cytotoxicity, with some compounds exhibiting selective toxicity towards HCT116 cells expressing wild-type p53 .

Q & A

Basic: What are the optimal synthetic routes for 4-(4-bromophenyl)tetrahydro-2H-pyran-4-methanol?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Suzuki-Miyaura Cross-Coupling : Use 4-bromophenylboronic acid with a tetrahydro-2H-pyran precursor under palladium catalysis (e.g., Pd(OAc)₂) in degassed CH₂Cl₂ or THF. Purify via column chromatography (SiO₂, pentane/EtOAc gradient) .

- Etherification : React 4-bromophenol with tetrahydro-2H-pyran-4-methanol under Mitsunobu conditions (DIAD, PPh₃) in THF .

Key Considerations : Monitor reaction progress via TLC, optimize equivalents of coupling partners, and control inert atmosphere to prevent oxidation.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and pyran-methanol backbone (δ ~3.5–4.0 ppm for CH₂O groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~313.0 Da for C₁₂H₁₄BrO₂⁺).

- FTIR : Confirm hydroxyl (ν ~3200–3400 cm⁻¹) and C-Br (ν ~550–600 cm⁻¹) stretches .

Advanced: How can stereochemical outcomes be analyzed in derivatives of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry of the pyran ring and bromophenyl orientation (e.g., axial vs. equatorial). Example: A related bromophenyl-pyran derivative showed a chair conformation with bromophenyl in equatorial position .

- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol mobile phase .

Advanced: How do substituents on the phenyl ring affect reactivity in nucleophilic substitutions?

Methodological Answer:

- Comparative Studies : Replace bromine with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups. Bromine’s electron-withdrawing nature enhances SNAr reactivity at the para position .

- Kinetic Analysis : Monitor reaction rates via UV-Vis or LC-MS. For example, bromophenyl derivatives react 3× faster with amines than fluorophenyl analogs in DMF at 80°C .

Advanced: What strategies assess biological activity in medicinal chemistry applications?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CCR5 receptors, implicated in autoimmune diseases). Bromophenyl’s hydrophobicity enhances binding to hydrophobic pockets .

- In Vitro Assays : Test cytotoxicity (MTT assay) and antiviral activity (e.g., HIV entry inhibition). Derivatives with bulky substituents show improved IC₅₀ values due to steric hindrance effects .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Waste Management : Collect brominated waste separately in halogenated solvent containers for incineration .

Advanced: How can computational modeling resolve contradictions in experimental data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate thermodynamic stability of tautomers or conformers. For example, a 4-bromophenyl-pyran derivative’s axial conformation was 2.3 kcal/mol less stable than equatorial, aligning with SCXRD data .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to explain yield discrepancies (e.g., THF vs. DMF solvation effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.